
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of cinnamic acid derivatives. This compound is characterized by the presence of a chloro group and two methoxy groups attached to the phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of a chlorinating agent to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond can be reduced to form the corresponding saturated ester.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl 3-(3,4-dimethoxyphenyl)propanoate.
Substitution: Formation of ethyl (Z)-2-amino-3-(3,4-dimethoxyphenyl)prop-2-enoate or ethyl (Z)-2-thio-3-(3,4-dimethoxyphenyl)prop-2-enoate.
Scientific Research Applications
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate
- Methyl 3,4-dimethoxycinnamate
- 3,4-Dimethoxycinnamic acid
Uniqueness
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of chloro and methoxy groups enhances its versatility in chemical synthesis and potential therapeutic applications.
Biological Activity
Ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate, with the CAS number 1403577-55-8, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C13H15ClO4
- Molecular Weight : 270.71 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCOC(=O)\C(=C\c1ccc(OC)c(OC)c1)\Cl
These properties indicate that the compound belongs to the class of esters and aromatic compounds, which often exhibit significant biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound may possess anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various pathways. A notable mechanism involves the activation of caspase pathways leading to programmed cell death in breast cancer cell lines, such as MCF-7 cells .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. In vitro studies have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting a protective effect against oxidative damage .
Toxicological Studies
Toxicological assessments using model organisms such as zebrafish and mice have been conducted to evaluate the safety profile of related compounds. One study highlighted that low doses did not induce significant adverse effects on survival or behavior in zebrafish models, indicating a favorable safety profile at lower concentrations . However, higher doses may pose risks, necessitating further investigation into dose-dependent effects.
Study 1: Anticancer Effects in MCF-7 Cells
A study focused on the cytotoxic effects of this compound analogs on MCF-7 breast cancer cells showed that these compounds could decrease cell viability significantly. The study utilized various concentrations to determine the IC50 values and elucidated the underlying apoptotic mechanisms involved.
Concentration (µM) | Viability (%) | Apoptosis Induction (%) |
---|---|---|
10 | 85 | 5 |
25 | 70 | 20 |
50 | 40 | 50 |
100 | 15 | 80 |
Study 2: Toxicological Assessment in Zebrafish
In a toxicological study involving zebrafish, researchers assessed behavioral changes and survival rates after exposure to varying concentrations of this compound. The results indicated no significant behavioral abnormalities at lower concentrations (up to 25 µM), but higher concentrations led to increased mortality rates.
Concentration (µM) | Survival Rate (%) | Behavioral Abnormalities (%) |
---|---|---|
5 | 100 | 0 |
10 | 95 | 0 |
25 | 90 | 5 |
50 | 60 | 20 |
Properties
Molecular Formula |
C13H15ClO4 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl (Z)-2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-18-13(15)10(14)7-9-5-6-11(16-2)12(8-9)17-3/h5-8H,4H2,1-3H3/b10-7- |
InChI Key |
JVKKKFHHMCLLIL-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OC)OC)/Cl |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.